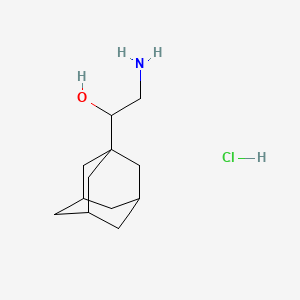
2-nitro-5-(prop-2-en-1-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H9NO5. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 2-position and an allyloxy group (-OCH2CH=CH2) at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from benzoic acid. One common method involves the nitration of benzoic acid to introduce the nitro group, followed by the alkylation of the resulting nitrobenzoic acid with allyl bromide to attach the allyloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of 2-nitro-5-(prop-2-en-1-yloxy)benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, often using strong nucleophiles like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or hydroxylamines.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-nitro-5-(prop-2-en-1-yloxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Nitrobenzoic acid
2-Nitrobenzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1092280-50-6 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-nitro-5-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-5-16-7-3-4-9(11(14)15)8(6-7)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
NTLYYFTYFANACZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



